3-(Aminomethyl)-4-fluoroaniline

Description

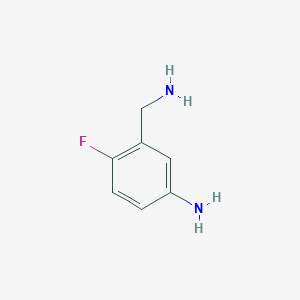

3-(Aminomethyl)-4-fluoroaniline is a fluorinated aromatic amine with the molecular formula C₇H₉FN₂. The compound features an aminomethyl (-CH₂NH₂) substituent at the 3-position and a fluorine atom at the 4-position of the benzene ring. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. For example, it serves as a precursor for the synthesis of imidazo[1,2-a]pyridine derivatives (used in kinase inhibitors) and quinazolinone-based therapeutics .

Properties

IUPAC Name |

3-(aminomethyl)-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPWZQWCTVUHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80668480 | |

| Record name | 3-(Aminomethyl)-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771571-82-5 | |

| Record name | 3-(Aminomethyl)-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

3-(Aminomethyl)-4-fluoroaniline finds applications in various fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: It is a precursor in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-4-fluoroaniline exerts its effects depends on its specific application. For instance, in drug synthesis, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways to achieve therapeutic effects.

Comparison with Similar Compounds

Key Properties:

- Molecular Weight : 140.16 g/mol

- Functional Groups : Primary amine (-NH₂), fluorinated aromatic ring.

- Reactivity: The electron-donating aminomethyl group enhances nucleophilic aromatic substitution (NAS) at the 4-fluoro position, while the fluorine atom stabilizes the ring via electron-withdrawing effects.

Comparison with Structurally Similar Compounds

The following table compares 3-(Aminomethyl)-4-fluoroaniline with analogous fluorinated anilines, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Reactivity and Stability

- Electron-Donating vs. Electron-Withdrawing Groups: The aminomethyl group in this compound increases electron density at the aromatic ring, enhancing susceptibility to electrophilic attack. This contrasts with 3-(Difluoromethyl)-4-fluoroaniline, where the -CF₂H group withdraws electrons, reducing ring reactivity but improving thermal stability . Fluorine Position: In 4-Fluoro-m-toluidine, the fluorine atom at the 4-position directs electrophilic substitution to the 2- and 6-positions, whereas in 2-Fluoro-5-(trifluoromethyl)aniline, the -CF₃ group sterically hinders substitution at adjacent positions .

Research Findings and Trends

- Pharmaceutical Optimization: Derivatives of this compound show higher bioavailability than non-fluorinated analogs due to fluorine’s metabolic stability .

- Environmental Impact: Fluorinated anilines like 3-(Difluoromethyl)-4-fluoroaniline persist in soil longer than their non-fluorinated counterparts, raising regulatory concerns .

Biological Activity

3-(Aminomethyl)-4-fluoroaniline, a fluorinated aniline derivative, has garnered attention in pharmaceutical and biological research due to its potential therapeutic applications. This compound is characterized by its amino group, which enhances its reactivity and biological activity. The following sections provide a comprehensive overview of its biological activities, including antimicrobial properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1379944-51-0

- Molecular Formula : C7H9FN2

- Molecular Weight : 140.16 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds in the fluoroaniline class often possess antibacterial and antifungal properties, making them suitable candidates for the development of new antimicrobial agents.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The mechanism by which this compound exerts its antimicrobial effects involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The presence of the fluorine atom enhances lipophilicity, allowing better penetration into bacterial membranes .

Study on Antiplasmodial Activity

A notable study involved the synthesis of a hybrid compound incorporating this compound linked to a quinoline scaffold. This compound demonstrated improved antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The IC50 values for the synthesized compound were significantly lower than those for traditional antimalarial drugs, indicating its potential as a novel therapeutic agent .

Table 2: Antiplasmodial Activity Comparison

| Compound | IC50 (nM) - CQ-sensitive | IC50 (nM) - CQ-resistant |

|---|---|---|

| Hybrid Compound | 4.69 | 46.06 |

| Chloroquine | 222 | >1000 |

Research Findings

Recent findings highlight the structural importance of the aminomethyl group in enhancing the biological activity of fluoroanilines. Structural-activity relationship (SAR) studies suggest that modifications to this group can lead to significant changes in potency and selectivity against various pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.